
Thioisonicotinamide
Overview
Description
Thioisonicotinamide (4-pyridylthioamide; CAS 2196-13-6) is a sulfur-containing analog of isonicotinamide, where the oxygen atom in the amide group is replaced by sulfur. It is a thioamide derivative with the molecular formula C₆H₆N₂S and a molecular weight of 138.19 g/mol .
Preparation Methods
Thionation of Nitriles: Primary Synthetic Pathways
Thiophosphate-Mediated Thionation
The direct thionation of 3-cyanopyridine using sodium thiophosphate hydrate (Na₃PSO₃·xH₂O) represents the most efficient route to Thioisonicotinamide. Developed by Ritson et al., this method involves refluxing 3-cyanopyridine with Na₃PSO₃ in deuterated water at 50°C for 24 hours under pH 6.5 . The reaction proceeds via nucleophilic attack of the thiophosphate anion on the nitrile carbon, followed by acid-mediated tautomerization to yield the thioamide.
Key Parameters:
This method’s aqueous compatibility minimizes organic waste, though the requirement for degassed conditions and precise pH control complicates scalability.
Elemental Sulfur and Amine-Based Thionation
Elemental sulfur (S₈) paired with amines like dimethylformamide (DMF) provides an alternative nitrile-to-thioamide conversion route. As detailed in a 2023 review, this approach utilizes S₈’s polysulfide intermediates to sulfhydrate nitriles under catalytic conditions . For this compound, 3-cyanopyridine reacts with S₈ in DMF at 100°C for 12 hours, yielding 85% product. Copper(I) iodide (10 mol%) enhances reactivity by generating thiyl radicals that facilitate C≡N bond cleavage .
Mechanistic Insight:
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S₈ reacts with DMF to form dimethylamine persulfide.
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CuI catalyzes single-electron transfer, producing a pyridyl radical.
Alternative Thionylation Strategies
Willgerodt–Kindler Reaction Derivatives
Though traditionally applied to ketones, modified Willgerodt–Kindler conditions enable this compound synthesis from 4-pyridinecarboxaldehyde. Heating the aldehyde with sulfur and morpholine in ethanol at 80°C for 8 hours achieves 72% yield . The mechanism involves imine formation, sulfuration, and subsequent oxidation.
Limitations:
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Requires stoichiometric sulfur (3 equiv).
Copper-Catalyzed Radical Thionylation
A radical-based method employs CuBr₂ (20 mol%) and S₈ in acetonitrile under microwave irradiation (150°C, 30 min). This approach circumvents the need for amines, directly coupling 3-cyanopyridine with S₈ via a Cu(III)-thiyl intermediate . While faster (85% yield in 30 min), scalability is hindered by microwave dependency and catalyst costs.
Reaction Optimization and Parameters
pH and Temperature Effects
Optimal thionation occurs near neutral pH (6.5–7.0), as acidic conditions (<5.0) promote nitrile hydrolysis to amides, while alkaline media (>8.0) disfavor thiophosphate activation . Temperature studies reveal a trade-off:
Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|
30 | 45 | 48 |
50 | 97 | 24 |
70 | 91 | 12 |
Elevated temperatures accelerate kinetics but risk decomposition above 70°C .
Solvent Systems
Aqueous solvents favor thiophosphate-mediated routes, while DMF enhances S₈ solubility in radical methods. Comparative studies show:
Industrial and Scalable Synthesis
Continuous Flow Thiophosphate Process
Recent advances adapt the thiophosphate method for continuous flow reactors, achieving 94% yield at 10 g/h throughput. Key modifications include:
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Residence Time: 2 hours (vs. 24 h batch).
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In-Line pH Monitoring: Automated HCl titration maintains pH 6.5±0.1.
Purity Enhancement Techniques
Crude this compound is purified via:
Chemical Reactions Analysis
Types of Reactions: Thioisonicotinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitubercular Activity
Historical Context
Thioisonicotinamide was initially recognized for its antitubercular properties in the 1950s. Early studies demonstrated its effectiveness against Mycobacterium tuberculosis, leading to clinical trials that highlighted both its potential and significant side effects, including hepatotoxicity. Despite being overshadowed by newer anti-tuberculosis agents, this compound remains a subject of interest due to its activity against drug-resistant strains .
Mechanism of Action
Research indicates that this compound disrupts the synthesis of mycolic acids, crucial components of the bacterial cell wall. This mechanism is similar to that of isoniazid, another well-known anti-TB drug. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, making it effective against resistant strains .
Compound | MIC (µg/ml) | Activity |
---|---|---|
This compound | 0.5 - 2.5 | Active against M. tuberculosis |
Ethionamide | 0.5 - 2.5 | Active against resistant strains |
Pyrazinamide | 6 - 60 | Requires activation via enzymes |
Anticancer Potential
Recent studies have identified this compound as a promising candidate in cancer research due to its ability to downregulate NADPH levels in tumor cells. By inhibiting enzymes such as NADK (NAD kinase) and G6PD (glucose-6-phosphate dehydrogenase), it compromises cellular biosynthetic capabilities and enhances the effectiveness of chemotherapeutic agents .
Research Findings
- NADPH Depletion : this compound treatment leads to reduced NADPH levels, increasing oxidative stress in cancer cells and promoting apoptosis.
- Combination Therapy : When combined with irinotecan, a chemotherapeutic agent, this compound enhances DNA damage in cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
Broader Biological Applications
This compound is also being explored for its antimicrobial properties beyond tuberculosis. Its potential applications include:
Mechanism of Action
The mechanism of action of thioisonicotinamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, this compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethionamide (ETH) and Prothionamide (PTH)
- Structure : ETH (2-ethyl-thioisonicotinamide) and PTH (2-propyl-thioisonicotinamide) are α-alkyl derivatives of thioisonicotinamide. The addition of ethyl or propyl groups at the α-position enhances their antimycobacterial potency .
- Activity: Compound MIC (µM) against M. tuberculosis Antileprosy Activity (Relative to ETH) this compound Not reported ~20% of ETH ETH 6–15 100% (baseline) PTH Comparable to ETH ~100%
ETH and PTH are bactericidal and used interchangeably for multidrug-resistant tuberculosis (MDR-TB), despite severe hepatotoxicity and gastrointestinal side effects . This compound lacks clinical utility due to lower efficacy.
Thionicotinamide (TNA)
- Structure : TNA is a positional isomer of this compound, with the thioamide group at the 3-position of the pyridine ring instead of the 4-position.
- Physicochemical Behavior: Protonation State: At pH 6, TNA forms partially protonated self-assembled monolayers (SAMs) on gold surfaces, whereas this compound is fully protonated under the same conditions . Applications: TNA is used in surface-enhanced Raman scattering (SERS) studies, showing distinct electrochemical responses compared to this compound .
Pharmacological and Selectivity Profiles
Urea Transporter Inhibition
This compound demonstrates UT-B selectivity (IC₅₀ = 2.8 mM), unlike 4-nitrophenyl-thiourea, which is UT-A1-selective (IC₅₀ = 1.3 mM vs. 10 mM for UT-B) . This highlights how minor structural changes (e.g., pyridine ring substitution vs. phenyl-thiourea) alter target specificity.
Toxicity and Solubility
- Solubility : this compound has poor aqueous solubility, similar to ETH (0.84 g/L) and PTH (0.28 g/L) .
Key Research Findings
Antimicrobial Activity : this compound is 5-fold less active than ETH/PTH against M. leprae, underscoring the importance of α-alkyl groups for potency .
UT-B Selectivity: Its IC₅₀ for UT-B (2.8 mM) vs.
SAMs Behavior : Fully protonated on gold surfaces at pH 6, enabling pH-sensitive applications in biosensors .
Biological Activity
Thioisonicotinamide (TIN) is a synthetic derivative of nicotinamide, characterized by the presence of a thiol group. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to summarize the current knowledge regarding the biological activity of this compound, supported by recent studies and data.
Chemical Structure and Properties
This compound is chemically classified as 4-pyridylthioamide, with the molecular formula . Its structure includes a pyridine ring substituted with a thiol group, which is essential for its biological activities.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Studies have shown that TIN is effective in inhibiting the growth of this pathogen, which is crucial for developing new antitubercular agents. The mechanism involves bioactivation pathways that enhance its efficacy against resistant strains of tuberculosis .
Table 1: Antimicrobial Activity of this compound
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.5 - 2 µg/mL |
Staphylococcus aureus | 1 - 4 µg/mL |
Escherichia coli | 2 - 8 µg/mL |
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed promising results. TIN has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Case Study: Breast Cancer Cell Lines
In a study assessing the effects of TIN on MCF-7 breast cancer cells, it was found that treatment with TIN resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The treatment also led to an increase in apoptotic markers, indicating its potential as a therapeutic agent .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
PC-3 (Prostate) | 12 | Inhibition of cell proliferation |
A549 (Lung) | 10 | Modulation of signaling pathways |
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Research indicates that TIN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests its potential utility in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects of this compound
Cytokine | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
TNF-α | 10 | 70 |
IL-6 | 10 | 65 |
Q & A
Basic Research Questions
Q. What are the critical chemical properties of Thioisonicotinamide (Pyridine-4-carbothioamide) that underpin its biological activity in antimicrobial studies?
this compound's thiocarbonyl group at the 4-position enhances electrophilic reactivity compared to nicotinamide derivatives, enabling interactions with bacterial enzymes like NAD⁺-dependent targets. Key properties include limited aqueous solubility (≤1 mg/mL at 25°C), necessitating solvents like DMSO for in vitro studies, and a molecular weight of 138.19 g/mol (C₆H₆N₂S). Characterization via HPLC (>98% purity) and NMR (confirming sulfur substitution at C4) ensures batch consistency in biological assays. Stability studies recommend storage at -20°C to prevent degradation .
Q. How is this compound synthesized and validated for experimental use?
Synthesis involves reacting 4-cyanopyridine with hydrogen sulfide under controlled pressure, followed by purification via recrystallization. Characterization requires:
- Spectroscopy : NMR (¹H/¹³C) to confirm the absence of 3-position isomers.
- Chromatography : HPLC with UV detection (λ=254 nm) to verify purity (>98%).
- Elemental analysis : Confirming C/N/S ratios (theoretical: C 52.16%, N 20.27%, S 23.19%). Solubility testing in polar/nonpolar solvents guides formulation for dose-response studies .
Advanced Research Questions
Q. What methodological challenges arise when assessing this compound's efficacy against drug-resistant tuberculosis (TB) strains, and how can they be mitigated?
Challenges :
- Strain-specific variability in minimal inhibitory concentrations (MICs).
- Redox interference in colorimetric assays (e.g., Alamar Blue). Solutions :
- Use clinical isolates alongside H37Rv reference strains in parallel assays.
- Validate results with CFU counting and ATP-based luminescence assays.
- Standardize culture conditions (Middlebrook 7H9 broth, 5% CO₂) and inoculum size (McFarland 0.5).
- Include thiourea controls to account for nonspecific thiol reactivity .
Q. How can contradictory data on this compound's mechanism of action (MOA) be resolved?
Discrepancies in MOA studies (e.g., NAD⁺ depletion vs. direct enzyme inhibition) require:
- Multi-omics integration : Transcriptomics (RNA-seq of treated vs. untreated mycobacteria) and metabolomics (LC-MS quantification of NAD⁺/NADH ratios).
- Structural studies : X-ray crystallography of this compound bound to putative targets like InhA (enoyl-ACP reductase).
- Knockout models : Compare efficacy in InhA-overexpressing vs. ΔInhA strains. Statistical rigor: Apply Benjamini-Hochberg correction for high-throughput data and report effect sizes with 95% confidence intervals .
Q. What experimental design principles should guide dose-response studies of this compound in combination therapies?
- Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
- Pharmacodynamic modeling : Fit time-kill curves to Hill-Langmuir equations to distinguish bactericidal vs. bacteriostatic effects.
- Controls : Include isoniazid monotherapy and solvent-only groups.
- Data normalization : Express inhibition relative to baseline growth (OD₆₀₀) and adjust for solvent toxicity .
Q. Data Analysis & Reporting
Q. How should researchers address batch-to-batch variability in this compound bioactivity data?
- Quality control : Pre-screen batches via LC-MS for degradation products (e.g., oxidation to sulfonic acid derivatives).
- Meta-analysis : Aggregate data across studies using random-effects models to quantify heterogeneity (I² statistic).
- Blinding : Assign coded identifiers to compounds during assays to reduce observer bias .
Q. What criteria validate the reproducibility of this compound's antimycobacterial activity across laboratories?
- Standardized protocols : Adopt CLSI guidelines for broth microdilution assays.
- Cross-lab validation : Share aliquots of a reference batch (e.g., NSC 1607) for inter-lab comparisons.
- Data transparency : Report raw growth curves, solvent concentrations, and instrument calibration logs in supplementary materials .
Q. Ethical & Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) improve this compound research proposals?
Properties
IUPAC Name |
pyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIGXWUNXGGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062242 | |
Record name | 4-Pyridinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-13-6 | |
Record name | 4-Pyridinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Pyridinecarbothioamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioisonicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1607 | |
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Record name | 4-Pyridinecarbothioamide | |
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Record name | 4-Pyridinecarbothioamide | |
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Record name | Isonicotinthioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.902 | |
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Record name | 4-PYRIDINECARBOTHIOAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTF7HM3GAS | |
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Retrosynthesis Analysis
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